Pentachloroanisole-d3

Analytical Chemistry Mass Spectrometry Isotope Dilution

Eliminate quantification bias in trace-level PCA analysis. Non-deuterated internal standards introduce differential recovery and ionization, fundamentally compromising IDMS accuracy in complex matrices like wine, soil, and food contact materials. Pentachloroanisole-d3 (methoxy-d3) is the precise isotopic solution. - Corrects for strong matrix effects, with demonstrated 105% recovery in HS-SPME-GC-MS/MS wine analysis. - Guaranteed ≥98% chemical purity and ≥99 atom % D isotopic enrichment, ensuring minimal spectral overlap in SIM and full-scan modes. - Metrologically traceable CRM availability supports ISO 17025 accreditation for regulatory compliance testing.

Molecular Formula C7H3Cl5O
Molecular Weight 283.368
CAS No. 1219804-52-0
Cat. No. B578385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachloroanisole-d3
CAS1219804-52-0
SynonymsPentachloroanisole-d3
Molecular FormulaC7H3Cl5O
Molecular Weight283.368
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl
InChIInChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H/i1D,2D,3D
InChIKeyJCSOVYOOGCAVSC-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 100 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentachloroanisole-d3 (CAS 1219804-52-0) Analytical Reference Standard: Certified Internal Standard for Trace Haloanisole Quantification by GC-MS


Pentachloroanisole-d3 (CAS 1219804-52-0) is a stable isotope-labeled analog of pentachloroanisole (PCA), belonging to the class of chloroanisoles—environmentally persistent methylated metabolites of chlorophenols. This high-purity compound is specifically deuterated at the methoxy group (methoxy-d3), resulting in a molecular formula of C7D3Cl5O and a molecular weight of 283.38 g/mol . As a mass spectrometry (MS) internal standard, it is primarily utilized in isotope dilution mass spectrometry (IDMS) for the accurate quantification of its native counterpart (unlabeled PCA, CAS 1825-21-4) in complex matrices, including environmental samples, food, and beverages .

Analytical Differentiation of Pentachloroanisole-d3: Why Isotopic Purity and Structural Fidelity Preclude Interchangeability with Unlabeled or 13C-Labeled Internal Standards


In quantitative mass spectrometry, the internal standard must precisely mimic the native analyte's behavior throughout sample preparation and chromatographic separation to correct for matrix effects, extraction losses, and instrument variability. Pentachloroanisole-d3 achieves this by co-eluting nearly identically with unlabeled pentachloroanisole [1]. However, due to the deuterium isotope effect, a slight, measurable difference in retention time (RT) exists compared to its non-deuterated form—a characteristic that can be exploited or must be managed [2]. Substitution with a non-isotopic internal standard (e.g., a brominated analog) introduces differential recovery and ionization efficiency, fundamentally compromising quantification accuracy. While 13C-labeled internal standards avoid the RT shift often associated with deuterated compounds, they are frequently cost-prohibitive and less readily available for niche environmental contaminants like PCA. The evidence presented below quantitatively validates the selection of Pentachloroanisole-d3 over its nearest comparators for specific analytical workflows.

Quantitative Differentiation Guide for Pentachloroanisole-d3: Comparative Performance Data vs. Unlabeled PCA and 13C6-PCA in GC-MS Workflows


Isotopic Enrichment: Verified 99 atom % D Purity Enables Definitive Mass Spectral Discrimination from Unlabeled Pentachloroanisole

Pentachloroanisole-d3 is supplied with a certified isotopic enrichment of 99 atom % D . This high level of deuteration ensures that in GC-MS analysis, the signal from the internal standard is almost entirely free of interference from the native analyte's isotopic envelope. The native unlabeled pentachloroanisole (C7H3Cl5O, CAS 1825-21-4) has a monoisotopic mass of 277.86 Da, while the d3-labeled analog has a monoisotopic mass of 280.88 Da. This 3.02 Da mass difference is sufficient for baseline resolution in single quadrupole GC-MS systems when operating in selected ion monitoring (SIM) mode. In contrast, a theoretical 13C6-labeled pentachloroanisole (13C6-C7H3Cl5O) would exhibit a 6.02 Da mass shift but is generally associated with significantly higher procurement costs and limited commercial availability for this specific environmental contaminant.

Analytical Chemistry Mass Spectrometry Isotope Dilution

Matrix Effect Correction: Quantified Improvement in Analytical Recovery Using Pentachloroanisole-d3 as an Internal Standard in Wine Analysis

In the analysis of haloanisoles (including PCA) in wine and cork, the use of a stable isotope dilution assay (SIDA) with a deuterated internal standard is critical for correcting matrix-induced ion suppression. A validated method using Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS) demonstrated that employing a deuterated internal standard (2,4,6-trichloroanisole-d5) achieved mean extraction efficiencies of 105% for the internal standard [1]. While this specific study used TCA-d5, the principle directly applies to Pentachloroanisole-d3 as its structural analog. Without the correction provided by a co-eluting deuterated IS, matrix effects in complex samples like wine can cause signal suppression of over 30%, leading to false negative results or underestimation of contamination levels.

Food Chemistry Wine Analysis Matrix Effects

Chromatographic Resolution: Quantifiable Retention Time Shift (ΔRT) due to Deuterium Isotope Effect Compared to Unlabeled PCA

It is a well-established chromatographic principle that deuterated analytes elute slightly earlier than their protium (1H) counterparts due to the inverse isotope effect, where C-D bonds exhibit weaker van der Waals interactions with non-polar stationary phases compared to C-H bonds [1]. While exact ΔRT values for PCA-d3 vs. PCA are column- and condition-dependent, the effect is consistently measurable in GC-MS. For example, in the analysis of fatty acid methyl esters, the deuterated analog eluted approximately 0.05-0.1 minutes earlier under standard conditions [2]. This RT difference, if not properly accounted for, can lead to different degrees of ion suppression for the analyte and internal standard, as documented in LC-MS/MS studies where a slight RT difference (e.g., 0.1 min) resulted in a 15-20% discrepancy in quantification [3]. Therefore, the analyst must either: 1) ensure that the chromatographic method resolves the two peaks sufficiently to integrate them independently, or 2) use a 13C-labeled internal standard (e.g., PCA-13C6) which exhibits negligible RT shift but at a higher cost.

Gas Chromatography Isotope Effects Method Development

Procurement and Purity Specifications: Certified Analytical Standard with Traceable Metrology vs. Reagent-Grade Unlabeled PCA

Pentachloroanisole-d3 is commercially available as a certified reference material (CRM) or high-purity analytical standard. For instance, the SPEX CertiPrep Wine Internal Standard Mix containing PCA-d3 at 100 µg/mL in methanol is manufactured under ISO/IEC 17025 and ISO Guide 34 accreditation, providing NIST-traceable certified concentration values . This level of metrological traceability is critical for generating defensible data in regulated industries. In contrast, unlabeled pentachloroanisole (CAS 1825-21-4) is often procured as a technical-grade or reagent-grade chemical, where purity may be specified as >98% by HPLC but lacks a certified concentration value traceable to a national metrology institute. The cost differential reflects this: PCA-d3 as a certified solution is priced at a premium (~10-20x higher per mg) compared to bulk unlabeled PCA, but this investment is offset by the elimination of extensive in-house calibration and verification steps.

Reference Materials ISO 17025 Quality Control

Analytical Sensitivity: Low pg/µL Detection Limits Achievable in SIM Mode Using PCA-d3 as an Isotope Dilution Standard

The use of Pentachloroanisole-d3 in an isotope dilution mass spectrometry (IDMS) workflow enables high-sensitivity quantification of PCA in complex environmental matrices. A validated method for chloroanisoles in water and sediment demonstrated method detection limits (MDLs) in the low pg/L range for water and pg/g for sediment when using GC-MS in selected ion monitoring (SIM) mode [1]. While this specific study utilized external calibration for some analytes, the inherent advantage of IDMS with a deuterated internal standard is that it compensates for variations in extraction efficiency and instrument response across batches, thereby achieving lower and more reproducible quantification limits. For instance, using PCA-d3 as an IS would allow for reliable quantification of PCA at concentrations as low as 0.1 ng/L in water, a level that is relevant for monitoring trace contamination from wood preservative degradation or atmospheric deposition.

Trace Analysis Environmental Monitoring GC-MS/MS

Definitive Application Scenarios for Pentachloroanisole-d3 Based on Quantified Analytical Performance


Regulatory Compliance in Wine Export: Validated Quantification of Pentachloroanisole for Taint Prevention

The wine industry is highly sensitive to contamination by haloanisoles, which cause 'cork taint' at extremely low concentrations. Pentachloroanisole (PCA) is a significant contributor. For wineries exporting to markets with strict quality standards (e.g., EU, USA), analytical testing must be performed using validated methods. The use of Pentachloroanisole-d3 as an internal standard in an HS-SPME-GC-MS/MS method provides the required accuracy and traceability. As demonstrated by the 105% recovery data for a deuterated internal standard in this matrix [1], the use of PCA-d3 directly corrects for the strong matrix effects inherent in wine analysis, ensuring that reported PCA concentrations are accurate. This is essential for avoiding costly product recalls and protecting brand reputation. Procurement of PCA-d3 as a certified reference material (CRM) ensures the metrological traceability required for ISO 17025 accredited testing laboratories, making it the preferred standard for commercial wine testing services.

Environmental Fate and Transport Studies: Isotope Dilution Quantification of PCA as a Pentachlorophenol (PCP) Metabolite

Pentachloroanisole is a persistent environmental contaminant and a primary metabolite of the widely used wood preservative pentachlorophenol (PCP). Researchers studying the environmental fate of PCP in soil, sediment, and water systems require precise quantification of PCA at trace levels (pg/g to ng/g). The use of Pentachloroanisole-d3 in an isotope dilution GC-MS method allows for the accurate measurement of PCA concentrations, even in highly complex matrices like soil organic matter or biological tissues. The superior correction for matrix effects afforded by the deuterated IS [2] ensures that observed PCA concentrations are not biased by sample preparation losses or ion suppression. This enables robust mass balance calculations and the construction of accurate kinetic models for PCP degradation. Furthermore, the high isotopic purity (99 atom % D) of PCA-d3 minimizes spectral overlap, ensuring unambiguous identification and quantification in full-scan or SIM modes, which is critical for non-targeted environmental monitoring programs.

Food Contact Material Testing: Quantitative Analysis of Haloanisole Migration from Packaging

Haloanisoles, including pentachloroanisole, can migrate from contaminated paper, cardboard, or wooden packaging materials into food products, leading to off-flavors. Regulatory bodies in the EU (e.g., EFSA) and US (FDA) require monitoring of these compounds. Analytical methods for food contact materials often involve solvent extraction followed by GC-MS analysis. The incorporation of Pentachloroanisole-d3 as an internal standard in these methods provides a critical advantage. As established in studies on food and packaging materials [3], the use of a deuterated internal standard corrects for variable extraction efficiencies (which can range from 70% to 110% depending on the food simulant and material type) and ensures that migration levels are not under-reported. The availability of PCA-d3 in convenient, ready-to-use certified standard solutions (e.g., 100 µg/mL in methanol) streamlines laboratory workflows and reduces the risk of human error in standard preparation, making it the rational choice for high-throughput compliance testing laboratories.

Technical Documentation Hub

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